N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide

Chemical procurement Purity specification QC consistency

Researchers requiring a structurally defined purine-benzamide probe for adenosine receptor subtype deconvolution often face confounded SAR from impurities. This compound resolves that issue: • 98% purity minimizes repurification prior to acoustic dispensing, reducing HTS workflow overhead. • Defined 6-chloro substitution pattern enables unambiguous attribution of pharmacological effects to the C-6 position. • LogP ~3.5-3.8 and TPSA 72.7 Ų support intact-cell phenotypic assays where membrane partitioning is critical. Supplied in standard pack sizes (10-100 mg) with bulk custom options and immediate global availability.

Molecular Formula C14H9Cl4N5O
Molecular Weight 405.1g/mol
CAS No. 303024-30-8
Cat. No. B413225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide
CAS303024-30-8
Molecular FormulaC14H9Cl4N5O
Molecular Weight405.1g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C14H9Cl4N5O/c15-10-9-11(20-6-19-10)23(7-21-9)13(14(16,17)18)22-12(24)8-4-2-1-3-5-8/h1-7,13H,(H,22,24)
InChIKeyCKEIVLMPZVAONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Procurement Baseline


N-[2,2,2-Trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide (CAS 303024-30-8) is a synthetic purine-benzamide hybrid with the molecular formula C₁₄H₉Cl₄N₅O and a molecular weight of 405.07 g/mol . The structure features a 6-chloropurine core linked via a trichloroethyl bridge to a benzamide moiety. Vendor purity specifications typically range from 95% to 98% . Predicted physicochemical properties include a consensus LogP of ~3.5–3.8 and a topological polar surface area (TPSA) of 72.7 Ų [1].

Why Generic Purine-Benzamide Substitution Fails


The six-substituent on the purine ring and the trichloromethyl group on the ethyl linker collectively define both the electronic environment and the steric contour of the molecule. Even small structural alterations—such as replacing the 6-chloro with a 6-piperidinyl group or removing the trichloromethyl moiety—are predicted to shift LogD by >0.5 log units and alter hydrogen-bond acceptor counts, fundamentally changing membrane permeability and target-binding geometry [1]. Consequently, in-class purine-benzamide derivatives are not freely interchangeable; selection must be anchored to the specific substitution pattern of CAS 303024-30-8.

Quantitative Differentiation Against Structural Analogs


Batch-to-Batch Purity Reproducibility

Vendor-certified purity for the target compound is reported at 98% (Leyan, Catalog No. 1615192), whereas the closest commercially cataloged analog, N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide, lists a typical purity specification of only 95% . The 3-percentage-point purity advantage reduces the burden of orthogonal purification steps in downstream assay preparation.

Chemical procurement Purity specification QC consistency

Predicted Lipophilicity Differentiation

The consensus predicted LogP for CAS 303024-30-8 is 3.53 (ChemBase) to 3.78 (Leyan), which is approximately 0.8–1.2 log units higher than the predicted LogP of the analogous 6-unsubstituted purine derivative N-(2,2,2-trichloro-1-(9H-purin-9-yl)ethyl)benzamide (estimated LogP ~2.7) [1]. This difference implies roughly 6–15-fold higher membrane partitioning preference, a critical parameter for cell-based phenotypic screening campaigns.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count and Selectivity

CAS 303024-30-8 possesses 5 hydrogen-bond acceptor (HBA) sites, compared with 6 HBA sites for the 6-piperidinyl analog . The reduction of one HBA site alters the orientational constraints in the purine-binding pocket of kinases and adenosine receptors. In the absence of direct profiling data for this compound, class-level knowledge from the patent literature (US 8,609,833) shows that purine C-6 substituent identity can shift adenosine A₁ receptor Ki by >30-fold between closely related congeners [1].

Medicinal chemistry Selectivity design Structure-activity relationships

Predicted Ionization Profile

The predicted acidic pKa of the benzamide NH in CAS 303024-30-8 is 8.45 [1], indicating that the compound is predominantly neutral at physiological pH (7.4) but begins to ionize above pH 8. In contrast, the 6-amino substituted purine analogs from US 8,609,833 typically bear an additional basic amino group that shifts the net charge profile at pH 7.4. The neutral charge state of CAS 303024-30-8 favors passive membrane permeation and reduces pH-dependent solubility variability in standard assay buffers (e.g., PBS, HBSS).

Ionization state pH-dependent solubility Formulation

Rotatable Bond Count and Conformational Entropy

The rotatable bond count for CAS 303024-30-8 is 4 (ChemBase) to 3 (Leyan), versus 5 for the 6-piperidinyl analog . Each frozen rotatable bond upon receptor binding contributes approximately 0.6–1.6 kcal/mol to the binding free energy through conformational entropy loss. The lower rotatable bond count of the target compound reduces the entropic penalty upon target engagement, potentially yielding a favorable ligand efficiency index relative to higher-flexibility analogs.

Conformational analysis Binding thermodynamics Ligand efficiency

Recommended Application Scenarios


Chemical Biology Probe for Receptor Deconvolution

Based on the predicted neutral charge state at pH 7.4, moderate lipophilicity (LogP ~3.5–3.8), and the established SAR of C-6 substituted purines in adenosine receptor modulation [1], this compound serves as a structurally defined probe for deconvoluting adenosine A₁/A₂/A₃ subtype selectivity. Its five H-bond acceptor configuration and 3-4 rotatable bonds differentiate it from 6-amino and 6-piperidinyl congeners, enabling researchers to attribute pharmacological effects specifically to the 6-chloro substitution pattern.

High-Throughput Screening Library Enrichment

The combination of 98% purity , a single H-bond donor, and absence of a formal positive charge at physiological pH makes this compound compatible with standard HTS assay conditions (DMSO stock, PBS/HBSS dilution) without the solubility or aggregation issues that plague more polar purine analogs. Procurement of the 98%-purity batch minimizes the need for repurification prior to acoustic dispensing, reducing workflow overhead.

Medicinal Chemistry Hit-to-Lead Optimization

With a predicted pKa of 8.45 positioned outside the physiological range [2], low rotatable bond count limiting entropic penalty, and the 6-chloro group offering a synthetic handle for nucleophilic aromatic substitution, this scaffold enables systematic C-6 diversification. The compound's 3-percentage-point purity advantage over the 6-piperidinyl commercial comparator reduces the risk of confounding SAR interpretation from impurities during analogue synthesis.

Cellular Permeability and Target Engagement Studies

The definitive logP elevation (~0.8–1.2 units) over the 6-unsubstituted purine congener supports its preferential use in intact-cell phenotypic assays where membrane partitioning is critical [3]. Combined with a TPSA of 72.7 Ų, which sits within the typical CNS drug-like space, researchers investigating intracellular purine-binding targets can rely on this compound's superior predicted permeability profile.

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